molecular formula C11H15BrFNO B2768699 2-Fluoro-3-piperidin-3-ylphenol;hydrobromide CAS No. 2253633-02-0

2-Fluoro-3-piperidin-3-ylphenol;hydrobromide

Cat. No.: B2768699
CAS No.: 2253633-02-0
M. Wt: 276.149
InChI Key: JIQSXMIFVGFCNE-UHFFFAOYSA-N
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Description

2-Fluoro-3-piperidin-3-ylphenol hydrobromide is a synthetic organic compound combining a phenol moiety substituted with a fluorine atom and a piperidine ring, stabilized as a hydrobromide salt. Hydrobromide salts are commonly employed in pharmaceuticals to enhance solubility and bioavailability. Applications may include central nervous system (CNS) targeting or enzyme inhibition, inferred from structurally related compounds .

Properties

IUPAC Name

2-fluoro-3-piperidin-3-ylphenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.BrH/c12-11-9(4-1-5-10(11)14)8-3-2-6-13-7-8;/h1,4-5,8,13-14H,2-3,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQSXMIFVGFCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C(=CC=C2)O)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often include hydrogenation, cyclization, and amination processes to achieve the desired compound. Industrial production methods focus on optimizing these reactions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-3-piperidin-3-ylphenol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.

    Amination: The piperidine ring can undergo amination reactions to introduce additional amino groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various substituted piperidines and phenols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antipsychotic and Neurological Disorders

The compound serves as a molecular scaffold in the synthesis of drugs targeting neurological disorders such as schizophrenia. Its structural characteristics allow it to interact effectively with neurotransmitter systems, making it a candidate for developing atypical antipsychotics. Similar compounds have been noted for their efficacy in treating schizophrenia and schizoaffective disorders, enhancing therapeutic outcomes while minimizing side effects .

1.2 Cancer Therapeutics

Recent studies have highlighted the potential of 2-Fluoro-3-piperidin-3-ylphenol;hydrobromide in cancer therapy. The compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and colorectal cancers. For instance, analogs of piperidine derivatives have shown promising results with IC50 values in the low micromolar range, indicating their effectiveness as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring and phenolic structure can enhance selectivity and potency against specific targets such as cyclin-dependent kinases (CDKs) and monoacylglycerol lipase (MAGL). Research has demonstrated that introducing fluorine atoms at strategic positions can significantly improve binding affinity and selectivity .

Case Studies

3.1 Neuropharmacological Studies

In a study evaluating the effects of piperidine derivatives on neuroreceptors, this compound was found to exhibit selective inhibition of certain receptors linked to mood regulation and anxiety disorders. The compound's interaction with serotonin and dopamine receptors suggests its potential use in treating depression and anxiety-related conditions .

3.2 Anticancer Activity Assessment

A comprehensive evaluation of the compound's anticancer properties involved testing against several human cancer cell lines. The results indicated that derivatives of this compound inhibited cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest. Notably, one derivative exhibited an IC50 value of 9.28 µM against pancreatic cancer cells, showcasing its therapeutic potential .

Summary Table of Applications

Application AreaSpecific Use CasesObserved Effects
Antipsychotic DevelopmentSchizophrenia treatmentImproved efficacy with fewer side effects
Cancer TherapyBreast and colorectal cancerSignificant antiproliferative activity
NeuropharmacologyMood disordersSelective inhibition of neuroreceptors
Structure OptimizationDrug design for enhanced potencyIncreased binding affinity through fluorination

Mechanism of Action

The mechanism of action of 2-Fluoro-3-piperidin-3-ylphenol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine-Phenol Scaffolds

2-(1-Propyl-piperidin-3-yl)-phenol Hydrobromide (CAS: 79412-37-6)
  • Molecular Formula: C₁₄H₂₁NO·HBr
  • Molecular Weight : 300.24 g/mol
  • Key Differences: A propyl group substitutes the fluorine atom in the target compound.
  • Applications: Not explicitly stated, but piperidine-phenol derivatives are often explored in dopamine receptor modulation or enzyme inhibition .
Eletriptan Hydrobromide (RELPAX®)
  • Molecular Formula : C₂₂H₂₆N₂O₂S·HBr
  • Molecular Weight : 462.43 g/mol
  • Key Differences: Features a sulfonyl group and indole ring instead of phenol. As a 5-HT₁B/₁D agonist, its mechanism diverges from the target compound, but the hydrobromide salt enhances water solubility (readily soluble) .
Galantamine Hydrobromide
  • Molecular Formula: C₁₇H₂₁NO₃·HBr
  • Molecular Weight : 370.33 g/mol
  • Key Differences : A tertiary amine and fused ring system distinguish it from the target compound. Galantamine is a cholinesterase inhibitor (Ki = 0.2 µM for AChE), suggesting the target’s activity (if similar) could be benchmarked against this .

Functional Comparisons: Enzyme Inhibition and Receptor Activity

Squalene Synthase Inhibitors ()
  • Compounds 27–28 : Hydrobromide salts with IC₅₀ values of 33 µM (microsomes) and 0.6 µM (rabbit liver), respectively.
Dopamine Agonists ()
  • SKF-82958 Hydrobromide : A D₁ receptor agonist with moderate efficacy in MPTP-induced parkinsonian models.
  • Comparison: Fluorine in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs, impacting CNS activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
2-Fluoro-3-piperidin-3-ylphenol HBr ~286.15 Likely water-soluble* Not reported
Cyclohexylamine HBr 180.09 Soluble in water 196–199
Eletriptan HBr 462.43 Readily soluble in water Not reported
Galantamine HBr 370.33 High water solubility Not reported

*Inferred from hydrobromide salt properties .

Key Research Findings and Implications

  • Salt Form Impact : Hydrobromide salts generally improve aqueous solubility compared to free bases, critical for oral bioavailability. For example, eletriptan HBr’s solubility underpins its rapid absorption in migraine treatment .
  • Substituent Effects : Fluorine substitution (target compound) vs. alkyl groups (e.g., propyl in CAS 79412-37-6) can drastically alter electronic profiles. Fluorine’s electronegativity may enhance binding to polar enzyme pockets or receptors .
  • Biological Potency : While galantamine HBr’s AChE inhibition (Ki = 0.2 µM) sets a high bar, the target compound’s hypothetical activity in similar assays would require empirical validation .

Biological Activity

2-Fluoro-3-piperidin-3-ylphenol;hydrobromide (CAS Number: 2253633-02-0) is a compound that has attracted considerable interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, which is known for its diverse biological activities, including neuroactive properties and interactions with various receptors and enzymes. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C11H14FNO·HBr, with a molecular weight of 276.14 g/mol. The compound exhibits specific chemical characteristics that influence its biological activity, including the presence of a fluorine atom and a piperidine moiety.

PropertyValue
IUPAC NameThis compound
Molecular Weight276.14 g/mol
InChIInChI=1S/C11H14FNO.BrH/c12-11-9(4-1-5-10(11)14)8-3-2-6-13-7-8;/h1,4-5,8,13-14H,2-3,6-7H2;1H

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate the activity of various receptors and enzymes, leading to significant biological effects.

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
  • Enzyme Modulation : It has been shown to interact with enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system .

Therapeutic Applications

Research indicates that this compound holds promise for several therapeutic applications:

1. Neuropharmacology :

  • The compound exhibits potential as a neuroleptic agent due to its ability to modulate neurotransmitter systems .
  • Studies suggest it may be effective in treating conditions such as schizophrenia and other mood disorders.

2. Cancer Therapy :

  • Recent investigations have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to 2-Fluoro-3-piperidin-3-ylphenol have demonstrated cytotoxic effects against various cancer cell lines .
  • The incorporation of piperidine rings has been linked to enhanced binding affinity and selectivity towards cancer-related targets.

3. Alzheimer’s Disease :

  • There is ongoing research into the use of compounds similar to this compound as dual inhibitors for AChE and butyrylcholinesterase (BuChE), which are both implicated in Alzheimer’s disease pathology .

Case Studies

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

  • In Vitro Studies :
    • A study demonstrated that piperidine derivatives exhibit significant cytotoxicity against FaDu hypopharyngeal tumor cells, highlighting their potential in cancer therapy .
    • Another research indicated that compounds with similar structures showed promising results in inhibiting AChE activity, suggesting their utility in neurodegenerative disease treatment .
  • In Vivo Studies :
    • Animal models have been employed to evaluate the neuroprotective effects of piperidine derivatives against induced neurotoxicity, showing positive outcomes in behavior tests post-treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-piperidin-3-ylphenol hydrobromide, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves fluorination of phenol derivatives via nucleophilic aromatic substitution, followed by piperidine ring introduction through reductive amination. Hydrobromide salt formation is achieved using HBr in ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold, coupled with high-resolution mass spectrometry (HRMS) for molecular ion confirmation ([M+H]⁺ expected at m/z 268.08). Structural characterization should combine ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 2.5–3.5 ppm) and X-ray crystallography for absolute configuration determination .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Fluoro-3-piperidin-3-ylphenol hydrobromide?

  • Methodological Answer :

  • ¹⁹F NMR : Detects fluorine environment (δ -110 to -120 ppm for aromatic fluorine).
  • IR Spectroscopy : Identifies hydroxyl stretches (~3200 cm⁻¹) and piperidine ring vibrations (1450–1600 cm⁻¹).
  • Thermal Gravimetric Analysis (TGA) : Assesses hydrobromide stability, showing decomposition >200°C.
    Cross-validation with elemental analysis (C, H, N ±0.3% theoretical) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound’s receptor binding affinity across different assay systems?

  • Methodological Answer :

Perform orthogonal binding assays : Compare radioligand displacement (e.g., ³H-labeled ligands) with FRET-based functional assays under standardized conditions (pH 7.4, 25°C).

Control for assay-specific variables : Membrane preparation methods (e.g., detergent-free isolation) and ATP levels (1–10 mM) in functional assays.

Apply statistical equivalence testing (Two One-Sided Tests, TOST) with ≥3 independent replicates.

Validate using computational docking (Autodock Vina) to identify consistent binding poses across receptor conformers .

Q. What experimental design considerations are critical when investigating the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • In vitro : Use PAMPA-BBB with a lipid composition of 20% porcine brain lipid in dodecane. Validate with MDCK-MDR1 monolayers (TEER >200 Ω·cm²).
  • In vivo : Perform in situ brain perfusion in rodents (flow rate: 4 mL/min), co-administering elacridar (P-gp inhibitor, 10 µM) to assess transporter effects.
  • Analytical : Quantify logBB values via LC-MS/MS (LOQ: 1 ng/mL), sampling at 5–15 min intervals.
  • Computational : Predict BBB penetration using the SwissADME algorithm (BBB score >0.3 indicates high permeability) .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term pharmacological studies?

  • Methodological Answer :

  • Buffer Selection : Use pH 4.0 acetate buffer with 0.01% EDTA to minimize hydrolysis.
  • Lyophilization : Formulate with trehalose (1:3 molar ratio) to enhance shelf-life (>12 months at -20°C).
  • Degradation Monitoring : Conduct forced degradation under ICH Q1A(R2) guidelines (40°C/75% RH for 4 weeks). Analyze impurities monthly via UPLC-PDA (C18 column, 220 nm detection) with acceptance criteria of <2% total impurities .

Q. How can computational modeling resolve discrepancies in the compound’s predicted vs. observed pharmacokinetic properties?

  • Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input experimental logP (2.1–2.5) and plasma protein binding (85–90%) into GastroPlus®.
  • Machine Learning : Train ADMET predictors (e.g., ADMETlab 2.0) on in-house data to refine clearance predictions.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (10 ns trajectories) to explain unanticipated plasma retention .

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